molecular formula C₁₄H₁₅N₃O₂ B027658 5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate CAS No. 72254-58-1

5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate

Cat. No. B027658
CAS RN: 72254-58-1
M. Wt: 257.29 g/mol
InChI Key: AASZBFHIHXZWRI-UHFFFAOYSA-N
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Description

5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate, also known as Trp-P-2 acetate, is a compound with the molecular formula C14H15N3O2 . It has a molecular weight of 257.29 g/mol . This compound is a derivative of 3-Amino-1-methyl-5H-pyrido[4,3-b]indole .


Molecular Structure Analysis

The molecular structure of 5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate includes a pyrido-indole ring with an amino group at the 3rd position and a methyl group at the 1st position . The compound also includes an acetate group .


Chemical Reactions Analysis

While specific chemical reactions involving 5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate are not available, related compounds like 3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1) have been studied .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 257.29 g/mol . It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has no rotatable bonds . The exact mass and monoisotopic mass of the compound are 257.116426730 g/mol .

Scientific Research Applications

Biotechnological Production of Pigments

Trp-P-2 acetate: has been studied for its potential in the biotechnological production of pigments. A study involving Talaromyces atroroseus TRP-NRC isolate demonstrated the use of this compound in the production of a red pigment mixture. This pigment showed promising applications in dyeing wool fabrics and was characterized for its skin safety, indicating its potential for use in textile industries .

Apoptosis Induction in Hepatocytes

Research has indicated that Trp-P-2 acetate can induce apoptosis in primary cultured rat hepatocytes. This effect is significant because it suggests a potential application in cancer research, where inducing apoptosis in cancer cells is a desirable outcome for therapeutic interventions .

Anti-Cancer Agent Development

Indoles and their derivatives, including Trp-P-2 acetate , are being explored for their functions relevant to health, particularly as anti-cancer agents. The role of indoles in biological systems and their potential therapeutic applications are areas of active research .

Genetic Improvement and Mutation Studies

The genetic improvement of microorganisms for enhanced pigment production using Trp-P-2 acetate has been researched. This includes the use of γ-irradiation to increase pigment yield, which could have implications for improving industrial strains used in various biotechnological applications .

Molecular Characterization Tools

Trp-P-2 acetate: has been used in studies involving molecular identification and characterization of microorganisms. This application is crucial for understanding the genetic makeup and potential of microorganisms for various biotechnological processes .

Environmental Impact Assessment

The role of Trp-P-2 acetate and its derivatives in the environment is an area of research that requires further exploration. Understanding the environmental impact of these compounds can lead to better management and utilization practices .

Analytical Chemistry Applications

The compound’s use in analytical chemistry, particularly in liquid chromatography and mass spectrometry, helps in the precise characterization of complex mixtures. This application is essential for quality control and safety assessment in various industries .

Mechanism of Action

Target of Action

Trp-P-2 acetate, also known as 3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate or 5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate, is a derivative of tryptophan (Trp). It primarily targets enzymes involved in the metabolism of tryptophan, such as indoleamine-2,3-dioxygenase, Trp-2,3-dioxygenase, kynurenine-3-monooxygenase, and Trp hydroxylase . These enzymes play a crucial role in the kynurenine, 5-hydroxytryptamine, and indole pathways of Trp metabolism .

Mode of Action

This interaction can lead to the production of a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Biochemical Pathways

Trp-P-2 acetate affects the kynurenine, 5-hydroxytryptamine, and indole pathways of Trp metabolism . These pathways are responsible for the degradation of more than 95% of Trp into multiple bioactive compounds . The compounds produced via these pathways can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

Studies on similar compounds suggest that they may have complex pharmacokinetic profiles .

Result of Action

The result of Trp-P-2 acetate’s action is the production of a variety of bioactive compounds that can regulate various physiological functions. These compounds can have a wide range of effects at the molecular and cellular levels, influencing processes such as inflammation, metabolism, immune responses, and neurological function .

Action Environment

The action of Trp-P-2 acetate can be influenced by various environmental factors. For example, the presence of certain photosensitizers can lead to the photodegradation of Trp-P-2 acetate . Additionally, the gut microbiota can influence the metabolism of Trp and thus the action of Trp-P-2 acetate .

properties

IUPAC Name

acetic acid;1-methyl-5H-pyrido[4,3-b]indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3.C2H4O2/c1-7-12-8-4-2-3-5-9(8)15-10(12)6-11(13)14-7;1-2(3)4/h2-6,15H,1H3,(H2,13,14);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASZBFHIHXZWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

72254-58-1
Record name 5H-Pyrido[4,3-b]indol-3-amine, 1-methyl-, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72254-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5021417
Record name Trp-P-2 acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate

CAS RN

75074-77-0, 72254-58-1
Record name 5H-Pyrido[4,3-b]indol-3-amine, 1-methyl-, acetate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75074-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrido(4,3-b)indole, 3-amino-1-methyl-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072254581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Pyrido(4,3-b)indol-3-amine, 1-methyl-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075074770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trp-P-2 acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: How does Trp-P-2 exert its mutagenic effects in the body?

A1: Trp-P-2 requires metabolic activation by cytochrome P450 enzymes, particularly CYP1A2, to exert its mutagenic effects. Research has shown that individuals with higher levels of CYP1A2 exhibit increased capacity to activate Trp-P-2 into mutagenic metabolites. These metabolites can then interact with DNA, potentially leading to mutations and contributing to cancer development. [, ]

Q2: What is the relationship between ascorbic acid deficiency and Trp-P-2 mutagenicity?

A2: Studies using scorbutic ODS rats, which are deficient in ascorbic acid (vitamin C), revealed a connection between ascorbic acid deficiency and increased susceptibility to Trp-P-2's mutagenic effects. These rats exhibited elevated levels of CYP1A2 in their livers, leading to a higher capacity to metabolize Trp-P-2 into mutagenic forms. This highlights the potential impact of dietary factors on an individual's response to certain mutagens. []

Q3: Can dietary interventions influence the formation of Trp-P-2?

A3: Research suggests that specific dietary components might mitigate the formation of Trp-P-2, which is found in cooked meat. For instance, Rosa rugosa tea extract, rich in phenolic compounds, was shown to significantly reduce Trp-P-2 formation in ground beef patties during cooking. This suggests potential dietary strategies for minimizing exposure to this potential carcinogen. [, ]

Q4: Are there any known inhibitors of Trp-P-2 activity?

A4: Interestingly, Trp-P-2 itself has been identified as an inhibitor of the Na+/I- symporter, a protein responsible for transporting iodide into thyroid cells. While Trp-P-2 exhibits relatively low affinity for this transporter, it highlights the compound's potential to interact with biological targets beyond its mutagenic activity. []

Q5: What are the implications of finding Trp-P-2 in cooked meat?

A5: The presence of Trp-P-2 in cooked meat raises concerns due to its classification as a heterocyclic amine (HCA). HCAs like Trp-P-2 are formed during high-temperature cooking of protein-rich foods and are considered potential human carcinogens. Research into their formation, mechanisms of action, and potential mitigation strategies is crucial for understanding and minimizing dietary risks associated with these compounds. [, ]

Q6: Are there any known analytical methods for detecting and quantifying Trp-P-2?

A6: While specific details regarding Trp-P-2 analytical methods were not provided in the provided research, studies commonly employ techniques like high-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS), for sensitive and selective detection and quantification of HCAs, including Trp-P-2, in complex matrices like food samples. [, ]

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